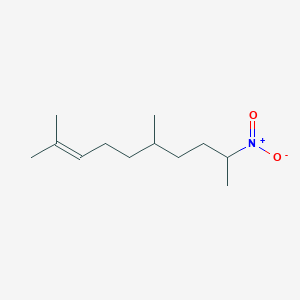
2-Decene, 2,6-dimethyl-9-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decene, 2,6-dimethyl-9-nitro- is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a nitro group attached to a decene backbone, which includes two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decene, 2,6-dimethyl-9-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 2,6-dimethyl-2-decene using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 2-Decene, 2,6-dimethyl-9-nitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Decene, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the decene backbone can be hydrogenated to form a saturated compound.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen gas and a nickel catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Decene, 2,6-dimethyl-9-amine.
Reduction: 2-Decane, 2,6-dimethyl-9-nitro.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Decene, 2,6-dimethyl-9-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Decene, 2,6-dimethyl-9-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Decene, 2,6-dimethyl-9-amine: Similar structure but with an amine group instead of a nitro group.
2-Decane, 2,6-dimethyl-9-nitro: Saturated version of the compound.
2-Decene, 2,6-dimethyl-9-thiol: Contains a thiol group instead of a nitro group.
Uniqueness
2-Decene, 2,6-dimethyl-9-nitro- is unique due to the presence of both a nitro group and a double bond in its structure
Properties
CAS No. |
834898-00-9 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,6-dimethyl-9-nitrodec-2-ene |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-5-7-11(3)8-9-12(4)13(14)15/h6,11-12H,5,7-9H2,1-4H3 |
InChI Key |
PGVHPYNHAPMHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
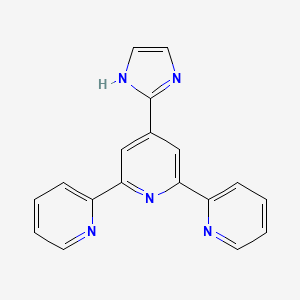
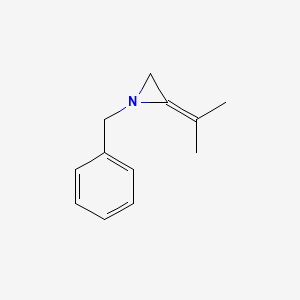
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
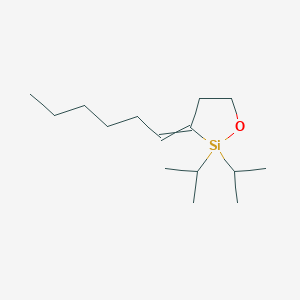
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
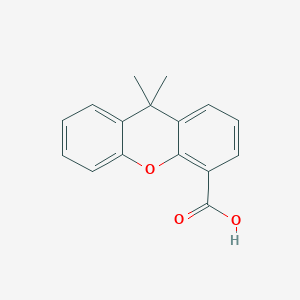
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
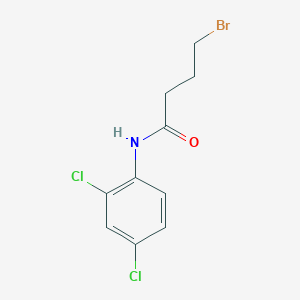
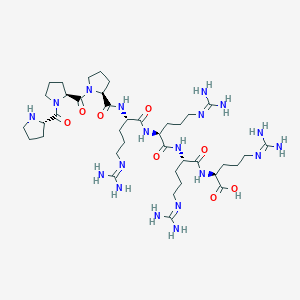
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
